REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]2[CH2:9][CH2:10][CH2:11][C:4]=2[N:3]=1.[C:12]([NH2:16])([CH3:15])([CH3:14])[CH3:13]>C(O)(C)C>[C:12]([NH:16][C:6]1[C:5]2[CH2:9][CH2:10][CH2:11][C:4]=2[N:3]=[C:2]([Cl:1])[N:7]=1)([CH3:15])([CH3:14])[CH3:13]
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Name
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|
Quantity
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0.47 g
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Type
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reactant
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Smiles
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ClC1=NC2=C(C(=N1)Cl)CCC2
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Name
|
|
Quantity
|
1.25 mL
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
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Name
|
|
Quantity
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5 mL
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Type
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solvent
|
Smiles
|
C(C)(C)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
|
at reflux for 8 to 18 hours
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Duration
|
13 (± 5) h
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Type
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CUSTOM
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Details
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After evaporation of volatiles the mixture
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Type
|
CUSTOM
|
Details
|
was purified by flash chromatography over silica gel
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NC1=NC(=NC2=C1CCC2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.36 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |